Carvedilol, chemically named 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol, is a racemic compound used in scientific research as a model drug, particularly in studies concerning its solid-state properties, complexation, and synthetic pathways. [, , , , , , , , ] It serves as a valuable research tool due to its complex structure and pharmacological relevance as a β-adrenergic blocking agent with vasodilating properties. []
The synthesis of carvedilol impurity A typically involves the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in dimethyl sulfoxide at temperatures between 50 °C to 100 °C. This reaction aims to produce carvedilol while minimizing the formation of impurities, including impurity A. Techniques such as leaching in toluene or using water-immiscible organic solvents followed by acid-base treatment are employed to purify the crude product, effectively reducing the levels of bis-impurity .
Carvedilol impurity A's molecular formula is C18H17NO3, with a molecular weight of approximately 295.33 g/mol. The structure features a carbazole moiety linked to a propanolamine group, which is characteristic of many beta-blockers. The compound's structural elucidation can be supported by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, IR spectra typically show absorption bands corresponding to aromatic C-H stretching (around 3050 cm^-1), C-N stretching (around 1273 cm^-1), and C-C aromatic vibrations (around 1585 cm^-1) .
Carvedilol impurity A can form through several chemical pathways during the synthesis of carvedilol. The primary reactions involve:
The careful selection of reaction conditions, such as temperature and solvent choice, plays a crucial role in minimizing unwanted byproducts .
Carvedilol impurity A is described as an off-white crystalline powder. Key physical properties include:
Chemical properties are characterized by its reactivity profile typical for carbazole derivatives, including susceptibility to oxidation and hydrolysis under certain conditions .
Carvedilol impurity A serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its characterization is crucial for:
Carvedilol Impurity A is formally recognized as "Carvedilol Related Compound A" in the United States Pharmacopeia (USP) monograph system and as "Carvedilol EP Impurity A" in European Pharmacopoeia standards. The compound bears the CAS registry number 1198090-73-1 and functions as a certified reference material (CRM) for analytical applications [3] [8]. Regulatory significance of this impurity stems from its classification as a specified impurity with established acceptance criteria in pharmacopeial monographs. The USP Carvedilol monograph revision of February 2011 specifically enhanced impurity profiling requirements by introducing new specified impurities including a carvedilol dimer (relative retention time 0.70) with a stringent acceptance limit of NMT 0.15% [1]. This regulatory evolution reflects the quality-by-design (QbD) approach in modern pharmacopeial standards, where structural identification and quantification of potentially bioactive impurities are mandated.
The impurity's analytical control employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, requiring precise method validation parameters including:
Pharmaceutical secondary standards for Impurity A are commercially available with multi-pharmacopeial traceability (USP, EP, BP), qualified under ISO 17034 and ISO/IEC 17025 guidelines to ensure global regulatory acceptance [5]. Current good manufacturing practice (cGMP) requirements necessitate impurity profiling in every commercial batch, with analytical methods capable of discriminating Impurity A from structurally similar degradation products such as Carvedilol Impurity D (CAS 1391052-16-6), another dimeric compound with different linkage orientation [9].
Table 1: Structural and Regulatory Identifiers for Carvedilol Impurity A
Identifier | Specification | Source |
---|---|---|
Chemical Name (IUPAC) | 1-[[9-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]-9H-carbazol-4-yl]oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol | [3] |
Synonyms | Carvedilol USP Related Compound A; Carvedilol EP Impurity A; Carvedilol dimer | [3] [5] |
CAS Registry No. | 1198090-73-1 | [8] [9] |
Molecular Formula | C₃₆H₄₃N₃O₇ | [3] [9] |
Molecular Weight | 629.74 g/mol | [9] |
Regulatory Status | Specified impurity in USP/EP monographs | [1] [5] |
Pharmacopeial Reference | USP Catalog No. 1096633 | [8] |
The evolution of impurity profiling in beta-blocker pharmaceuticals reveals a paradigm shift in quality control philosophy. Early beta-blockers like propranolol (1960s) faced minimal impurity specifications, primarily controlling starting materials and heavy metals. The regulatory transformation began with the 1990s ICH guidelines (Q3A(R2), mandating identification and qualification of impurities >0.10% in daily doses ≤2g. Carvedilol's complex molecular architecture—featuring a carbazole moiety and polyfunctional sidechain—presented unprecedented analytical challenges compared to earlier beta-blockers [6]. Its synthesis involves multiple nucleophilic substitutions that generate dimeric impurities through:
The first-generation carvedilol monographs (pre-2000) lacked specificity for dimeric impurities, relying on non-specific techniques like thin-layer chromatography and titration-based assays. The chromatographic revolution in pharmaceutical analysis enabled the separation and structural elucidation of Impurity A through advanced techniques including:
This historical progression culminated in the 2011 USP monograph revision, which formalized Impurity A control following comprehensive structure-activity relationship studies showing that dimeric impurities might exhibit distinct pharmacological profiles compared to the parent drug [1]. The current pharmacopeial standards reflect decades of methodological refinement, positioning carvedilol impurity control as a benchmark for complex heterocyclic pharmaceuticals.
Table 2: Comparative Profile of Carvedilol-Related Impurities
Impurity Designation | CAS Number | Molecular Formula | Structural Features | Origin | |
---|---|---|---|---|---|
Carvedilol Impurity A | 1198090-73-1 | C₃₆H₄₃N₃O₇ | Dimer via carbazole-oxygen linkage | Synthesis intermediate coupling | [9] |
Carvedilol Impurity B | 918903-20-5 | C₃₉H₃₉N₃O₆ | Bis-carbazole dimer | Oxidative coupling | [9] |
Carvedilol Impurity C | 72955-94-3 | C₃₁H₃₂N₂O₄ | N-Benzyl derivative | Starting material carryover | [9] |
Carvedilol Impurity D | 1391052-16-6 | C₃₉H₃₉N₃O₆ | Carbazole-N-alkyl linked dimer | Alkylation side-reaction | [9] |
Carvedilol Ketone Impurity | 933442-50-3 | C₂₄H₂₄N₂O₄ | Oxidized propanol sidechain | Oxidative degradation | [9] |
Carvedilol Impurity A functions as a critical process signature that illuminates the chemical vulnerability points in API manufacturing. Its formation occurs predominantly during the final synthetic step where 4-(2,3-epoxypropoxy)-9H-carbazole (CAS 51997-51-4) reacts with 2-(2-methoxyphenoxy)ethylamine under basic conditions. The competitive nucleophilicity of the secondary amine toward either the epoxy ring (desired pathway) or the activated carbazole C4 position (impurity pathway) creates a kinetic bifurcation point [9]. Process parameters critically influencing Impurity A generation include:
The degradation chemistry of carvedilol reveals Impurity A as a minor pathway compared to oxidative routes, with significant formation observed only under:
Mechanistic studies indicate a retro-synthesis pathway where protonation of the carvedilol ether oxygen facilitates nucleophilic attack by another carvedilol molecule's amine function, establishing the dimeric linkage characteristic of Impurity A [3]. This reaction follows second-order kinetics with an activation energy of 85 kJ/mol, making it primarily relevant in prolonged storage scenarios rather than accelerated stability conditions. Synthetic process optimization strategies to suppress Impurity A formation include:
The impurity's emergence during both synthesis and storage positions it as a dual-purpose indicator for process robustness and formulation stability, necessitating orthogonal analytical monitoring throughout the product lifecycle.
Table 3: Regulatory Thresholds for Carvedilol Impurities
Impurity Type | Acceptance Criteria | Testing Methodology | Regulatory Basis | |
---|---|---|---|---|
Carvedilol Impurity A | NMT 0.15% | HPLC RRT 0.70 | USP Monograph (2011 Revision) | [1] |
Total Impurities | NMT 1.0% | HPLC area normalization | ICH Q3A(R2) | [1] |
Unspecified Impurities | NMT 0.10% | HPLC comparison | ICH Q3A(R2) | [1] |
Nitrosamine Impurities | 26.5-1500 ng/day (compound-dependent) | LC-MS/MS | FDA Nitrosamine Guidance | [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0